Home > Products > Screening Compounds P144441 > Haloperidol N-Oxide
Haloperidol N-Oxide - 150214-93-0

Haloperidol N-Oxide

Catalog Number: EVT-1170315
CAS Number: 150214-93-0
Molecular Formula: C21H23ClFNO3
Molecular Weight: 391.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Haloperidol N-Oxide is a metabolite of the antipsychotic drug haloperidol. [, , ] It is formed through the metabolic process of haloperidol in the liver, specifically by hepatic microsomes, and this process is dependent on NADPH. [] While not as extensively studied as its parent compound, haloperidol, research suggests that Haloperidol N-Oxide might play a role in understanding the metabolism and potential toxicity of haloperidol. []

Applications in Various Fields

Neurology and Psychiatry

The primary application of haloperidol is in the treatment of psychiatric disorders, such as schizophrenia. Its ability to antagonize dopamine receptors is central to its antipsychotic effects. Additionally, the drug's impact on NMDA receptors and its neuroprotective properties against oxidative stress may have implications for the treatment of neurodegenerative diseases34.

Oncology

Haloperidol has demonstrated an antitumoral effect, potentially through the activation of macrophages and the production of nitric oxide in tumor-bearing mice. This suggests a role for the drug in modulating immune responses in cancer therapy9.

Pharmacology

The drug's interaction with intracellular signaling systems, such as the alpha1-adrenergic receptor and associated pathways like nitric oxide synthase and protein kinase C, highlights its complex pharmacological profile and potential for influencing various physiological processes78.

Neuroscience Research

Haloperidol's ability to form a liquid membrane and affect the transport of neurotransmitters and ions provides a tool for investigating the biophysical properties of neuronal membranes and the mechanisms of neurotransmission10.

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug used primarily to treat schizophrenia and other psychotic disorders. It acts as a dopamine D2 receptor antagonist. [, , , , , , , , , , , , , , ]

Relevance: Haloperidol is the parent compound of Haloperidol N-oxide. Haloperidol N-oxide is formed by the oxidation of the nitrogen atom in the piperidine ring of Haloperidol. [, , ]

Reduced Haloperidol

Compound Description: Reduced Haloperidol is a metabolite of Haloperidol. It is formed by the reduction of the ketone group in Haloperidol to a hydroxyl group. []

Relevance: Reduced haloperidol is a metabolite of Haloperidol and shares a core structural scaffold with Haloperidol N-oxide. [] Both are products of Haloperidol metabolism.

4-(4-Chlorophenyl)-4-hydroxy-piperidine

Compound Description: 4-(4-Chlorophenyl)-4-hydroxy-piperidine is a metabolite of Haloperidol formed by the hydrolysis of the butyrophenone side chain. []

Relevance: 4-(4-Chlorophenyl)-4-hydroxy-piperidine is a metabolite of Haloperidol, sharing the 4-chlorophenyl-piperidine structural motif with Haloperidol N-oxide. [] Both are derived from Haloperidol metabolism and exhibit structural similarities.

p-Fluorobenzoyl-propionic acid

Compound Description: p-Fluorobenzoyl-propionic acid is a metabolite of Haloperidol formed by the oxidative cleavage of the butyrophenone side chain. []

Relevance: p-Fluorobenzoyl-propionic acid is a metabolite of Haloperidol, originating from the metabolism of the butyrophenone side chain present in Haloperidol N-oxide. []

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP)

Compound Description: 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) is a metabolite of Haloperidol formed through a proposed metabolic pathway involving dehydration of Haloperidol to its 1,2,3,6-tetrahydropyridine analogue (HTP). HTP is then further metabolized to CPTP. []

Relevance: CPTP shares the 4-chlorophenyl-tetrahydropyridine core structure with Haloperidol N-oxide, differing in the absence of the butyrophenone side chain and the N-oxide group. []

1,2,3,6-Tetrahydropyridine Analogue of Haloperidol (HTP)

Compound Description: The 1,2,3,6-Tetrahydropyridine Analogue of Haloperidol (HTP) is a proposed, but not definitively proven, intermediate in the metabolism of Haloperidol. []

Relevance: HTP is a dehydrated form of Haloperidol and a proposed precursor to both CPTP and the pyridinium metabolite of haloperidol (HP+). [] While not directly observed, its structural similarity to Haloperidol N-oxide and its involvement in related metabolic pathways make it relevant.

Pyridinium Metabolite of Haloperidol (HP+)

Compound Description: The pyridinium metabolite of Haloperidol (HP+) is a metabolite of Haloperidol. It is formed from HTP via an oxidation reaction. []

Relevance: HP+ is formed via the same proposed HTP metabolic pathway as CPTP, highlighting the metabolic pathways shared between Haloperidol and Haloperidol N-oxide. []

HTP N-oxide

Compound Description: HTP N-oxide is an N-oxidized metabolite of the 1,2,3,6-tetrahydropyridine analogue of haloperidol (HTP). []

Relevance: HTP N-oxide is a related metabolite of Haloperidol that shares the N-oxide functional group with Haloperidol N-oxide, highlighting the potential for N-oxidation in the metabolism of Haloperidol and its analogues. []

Oxygenated Haloperidol Metabolite

Compound Description: An unknown metabolite tentatively characterized as an oxygenated product of haloperidol. []

Relevance: This unnamed metabolite, potentially containing an additional oxygen atom, underscores the diverse metabolic modifications Haloperidol can undergo, similar to the N-oxidation observed in Haloperidol N-oxide. []

2-Pyridine Analogue of Haloperidol

Compound Description: An unknown metabolite suggested to be the 2-pyridine analogue of Haloperidol. []

Relevance: This potential metabolite suggests a structural modification to the aromatic ring of Haloperidol, making it relevant for understanding potential bioactivity alterations, as seen with the N-oxide modification in Haloperidol N-oxide. []

Unknown Neutral Haloperidol Metabolite

Compound Description: An unknown metabolite described as a neutral compound. It is neither haloperidol N-oxide nor 4-hydroxy-4'-fluorobutyrophenone. []

Relevance: This unidentified metabolite signifies the potential for other uncharacterized metabolic products of Haloperidol, further emphasizing the complex metabolic profile alongside Haloperidol N-oxide. []

Unknown Metabolite of HTP

Compound Description: An unknown product formed from the metabolism of HTP with a UV spectrum similar to HTP. []

Relevance: This metabolite of HTP, sharing spectral properties with its parent compound, suggests shared functionalities and highlights the complex metabolic pathways related to Haloperidol and Haloperidol N-oxide. []

Desmethylclozapine (Norclozapine)

Compound Description: Desmethylclozapine, also known as Norclozapine, is a major metabolite of the atypical antipsychotic drug clozapine. [, ]

Relevance: Desmethylclozapine, as a pharmacologically active metabolite of clozapine, is studied alongside Haloperidol N-oxide to understand the metabolic profiles and potential clinical significance of antipsychotic drug metabolites. [, ]

Clozapine N-oxide

Compound Description: Clozapine N-oxide is a major metabolite of the atypical antipsychotic drug clozapine. [, ]

Relevance: Clozapine N-oxide is another example of N-oxidation in antipsychotic drug metabolism, similar to the formation of Haloperidol N-oxide from Haloperidol. [, ] This highlights a common metabolic pathway for these drugs.

9-Hydroxyrisperidone

Compound Description: 9-Hydroxyrisperidone is the major active metabolite of the atypical antipsychotic drug risperidone. []

Relevance: Similar to Haloperidol N-oxide, 9-Hydroxyrisperidone is a pharmacologically active metabolite of an antipsychotic drug, highlighting the importance of studying drug metabolism in this therapeutic class. []

Overview

Haloperidol N-Oxide is a derivative of haloperidol, a widely used antipsychotic medication. This compound is characterized by the presence of an N-oxide functional group, which is formed through the oxidation of the nitrogen atom in the piperidine ring of haloperidol. Haloperidol itself is primarily used for the treatment of schizophrenia and acute psychosis, and its derivatives, including Haloperidol N-Oxide, are of interest for their potential pharmacological properties.

Source and Classification

Haloperidol N-Oxide can be classified under the category of N-oxides, which are compounds that contain a nitrogen atom bonded to an oxygen atom. This specific compound is synthesized from haloperidol and is often studied for its role as an impurity in pharmaceutical formulations, as well as for its potential biological activities. The synthesis and characterization of Haloperidol N-Oxide have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of Haloperidol N-Oxide typically involves the oxidation of haloperidol, which can be achieved using various oxidizing agents. Common methods include:

  1. Chemical Oxidation: Utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert haloperidol into its N-oxide form.
  2. Electrochemical Oxidation: This method involves applying an electrical current to facilitate the oxidation process, offering a more environmentally friendly alternative to traditional chemical methods.

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of Haloperidol N-Oxide. For instance, reactions may be conducted in solvents like acetonitrile or dichloromethane at controlled temperatures to optimize product formation .

Molecular Structure Analysis

Structure and Data

The molecular structure of Haloperidol N-Oxide can be described as follows:

  • Molecular Formula: C21H24ClFNO3
  • Molecular Weight: 393.88 g/mol
  • Structural Features: The compound retains the core structure of haloperidol with an additional oxygen atom bonded to the nitrogen atom in the piperidine ring.

The presence of the N-oxide group modifies the electronic properties and potentially alters the pharmacokinetic profile of haloperidol derivatives .

Chemical Reactions Analysis

Reactions and Technical Details

Haloperidol N-Oxide can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Reduction Reactions: Haloperidol N-Oxide can be reduced back to haloperidol under certain conditions using reducing agents like lithium aluminum hydride.
  2. Substitution Reactions: The N-oxide functionality may engage in nucleophilic substitution reactions, allowing for further derivatization to explore new pharmacological activities.

These reactions are significant for developing new compounds with enhanced therapeutic effects or reduced side effects compared to haloperidol itself .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Haloperidol N-Oxide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its handling during synthesis and formulation in pharmaceutical applications .

Applications

Scientific Uses

Haloperidol N-Oxide serves several important roles in scientific research:

  1. Analytical Chemistry: It is utilized as a reference standard for method development and validation in quality control processes within pharmaceutical manufacturing.
  2. Pharmacological Studies: Researchers investigate its biological activity to understand how modifications to haloperidol's structure affect its efficacy and safety profiles.
  3. Drug Development: As a derivative, it provides insights into structure-activity relationships that can guide the design of new antipsychotic medications with improved therapeutic indices.

The exploration of Haloperidol N-Oxide contributes significantly to advancing knowledge in medicinal chemistry and enhancing drug development strategies aimed at treating psychiatric disorders .

Chemical Characterization of Haloperidol N-Oxide

Structural Identification and Isomeric Differentiation

Haloperidol N-Oxide (chemical name: 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone) is a tertiary amine oxide derivative of the antipsychotic drug haloperidol. Its molecular formula is C₂₁H₂₃ClFNO₃, with a molecular weight of 391.86 g/mol [3] [7] [8]. The core structural modification involves the oxidation of the piperidine nitrogen in haloperidol, resulting in an N→O group that fundamentally alters the molecule’s electronic distribution and steric profile. This N-oxide functionality confers a permanent positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic structure [3] [6].

A critical aspect of Haloperidol N-Oxide’s chemistry is the existence of cis and trans isomers due to restricted rotation around the C–N bond in the N-oxide group. These isomers arise from differences in the spatial orientation of the N-oxide group relative to the 4-hydroxy-4-(4-chlorophenyl) substituent on the piperidine ring. The cis isomer positions the N-oxide oxygen proximal to the hydroxyl group, potentially enabling intramolecular hydrogen bonding, while the trans isomer adopts a distal orientation [3]. Commercial standards explicitly label the compound as "cis/trans-Haloperidol N-Oxide," confirming the coexistence of these stereoisomers in typical preparations [3]. Analytical differentiation relies heavily on advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), which can resolve distinct signals or retention times for each isomer [6].

Physicochemical Properties and Stability Profiling

Haloperidol N-Oxide presents as a white to off-white solid powder at room temperature [7]. It exhibits limited solubility in aqueous media but shows moderate solubility in polar organic solvents like ethanol and methanol [7] [8]. This solubility profile necessitates solvent optimization for analytical or pharmacological applications.

  • Thermal and Photolytic Stability: The compound demonstrates sensitivity to environmental factors. Long-term storage recommendations specify temperatures at or below -20°C to prevent degradation [3]. Exposure to heat or light can induce decomposition pathways, including potential reduction back to haloperidol or fragmentation into smaller metabolites like 4-(4-chlorophenyl)-4-hydroxypiperidine and p-fluorobenzoylpropionic acid [6]. The N-oxide bond is particularly susceptible to reductants and elevated temperatures.
  • Analytical Characterization: Purity assessment via HPLC typically shows >95% purity for commercially available material [3] [8]. Key spectral signatures include characteristic peaks in infrared spectroscopy for the N→O group (930–960 cm⁻¹) and carbonyl stretch (∼1670 cm⁻¹), alongside distinct proton NMR shifts for the piperidine ring protons adjacent to the oxidized nitrogen [6] [8].

Table 1: Physicochemical Properties of Haloperidol N-Oxide

PropertyValueReference
Molecular FormulaC₂₁H₂₃ClFNO₃ [3] [8]
Molecular Weight391.86 g/mol [3] [8]
AppearanceWhite to Off-White Solid [7]
SolubilitySlightly soluble in Ethanol, Methanol [7]
Storage Temperature-20°C [3]
HPLC Purity>95% [3] [8]
Isomeric Formscis and trans isomers [3]

Synthesis Pathways and Industrial Production Techniques

The synthesis of Haloperidol N-Oxide proceeds via direct oxidation of the parent compound, haloperidol. Two primary synthetic routes are employed:

  • Peracid Oxidation: This classical method involves reacting haloperidol with a peracid oxidant like meta-chloroperbenzoic acid (mCPBA) in an inert solvent (e.g., dichloromethane or chloroform) at 0–25°C. The reaction exploits the nucleophilicity of the piperidine nitrogen, forming the N-oxide efficiently. Yields are generally high (>80%), but challenges include potential over-oxidation and the need to remove residual peracid impurities [6].
  • Hydrogen Peroxide/Catalyst System: An alternative employs hydrogen peroxide (H₂O₂) in the presence of catalysts like sodium tungstate (Na₂WO₄) in water/methanol mixtures. This method offers a "greener" profile but may require longer reaction times and careful pH control to optimize yield and purity [4].

A described industrial-scale process involves sequential steps: Haloperidol is first reacted with hydrochloric acid, followed by oxidation using nitric acid in an alkaline medium to introduce the N-oxide group [4]. Post-synthesis purification is critical due to the presence of isomers and potential impurities (e.g., unreacted haloperidol, dehydration products, or ring-opened species). Techniques include column chromatography (silica gel, eluting with chloroform/methanol/ammonia mixtures) or recrystallization from ethanol/water [3] [8]. Industrial production emphasizes strict control over reaction stoichiometry, temperature, pH, and purification parameters to ensure consistent isomer ratio and high purity (>95%) suitable for research or reference standard use [3] [8]. Scaling poses challenges, particularly in isolating the pure N-oxide without decomposition and managing solvent waste streams.

Comparative Analysis with Parent Compound (Haloperidol)

Haloperidol N-Oxide exhibits distinct chemical, pharmacological, and metabolic properties compared to haloperidol, primarily driven by the N-oxide modification:

  • Electronic and Steric Alterations: The conversion of the tertiary amine (–N<) in haloperidol to the zwitterionic N-oxide (–N⁺–O⁻) group significantly increases polarity and hydrogen-bonding capacity. This reduces passive membrane permeability but may facilitate interactions with specific biological targets like enzymes or receptors [5] [6]. The zwitterion also diminishes the basicity of the piperidine nitrogen, altering its protonation state across physiological pH ranges compared to haloperidol.
  • Receptor Binding Profile: While haloperidol exerts its potent antipsychotic effects primarily via strong antagonism of dopamine D₂ receptors in the mesolimbic pathway [10], the N-oxide derivative shows markedly reduced affinity for these receptors. Instead, studies indicate Haloperidol N-Oxide functions as a potent inhibitor of dopamine uptake into neuronal synaptosomes and interferes with the binding of radiolabeled ligands ([³H]haloperidol, [³H]spiperone) to striatal membranes, likely through competition at uptake sites or allosteric modulation rather than direct high-affinity antagonism [4] [6].
  • Biological Activity Shift: The structural change redirects its biological activity. Haloperidol N-Oxide lacks significant antipsychotic efficacy but demonstrates novel pharmacological actions. It acts as a potent inhibitor of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle cells. This activity, linked to the decorated N-benzyl piperidine structure in some synthetic analogs, underlies a concentration-dependent vasodilatory effect, inhibiting extracellular Ca²⁺ influx and attenuating calcium channel currents [5]. This contrasts sharply with haloperidol’s primary neurological effects.
  • Metabolic Pathways: Haloperidol undergoes complex hepatic metabolism, including reduction to reduced haloperidol, pyridinium metabolite (HP⁺) formation via dehydration and oxidation, and N-dealkylation [6] [10]. Haloperidol N-Oxide is itself identified as a minor metabolite of haloperidol in vitro in hepatic microsomal systems [6]. Its formation is NADPH-dependent. Crucially, Haloperidol N-Oxide is not merely an inactive metabolite endpoint; it can be metabolically interconverted. Evidence suggests it can undergo reduction back to haloperidol or be metabolized further to other species like 4-chlorophenyl-1,2,3,6-tetrahydropyridine (CPTP) [6]. This metabolic relationship positions Haloperidol N-Oxide within a complex biotransformation network of the parent drug.

Table 2: Key Chemical and Functional Differences Between Haloperidol and Haloperidol N-Oxide

PropertyHaloperidolHaloperidol N-Oxide
Chemical StructureTertiary piperidine aminePiperidine N-oxide (Zwitterion)
Molecular FormulaC₂₁H₂₃ClFNO₂C₂₁H₂₃ClFNO₃
Molecular Weight375.86 g/mol391.86 g/mol
Primary Pharmacological TargetDopamine D₂ receptor antagonistDopamine uptake inhibitor; Calcium channel modulator
Key Reported ActivityAntipsychoticVasodilator (via Ca²⁺ channel block); Metabolic intermediate
Metabolic RoleParent drug; Extensive metabolismMinor metabolite of Haloperidol; Reversible conversion to Haloperidol
PolarityLower (Log P higher)Higher (Log P lower due to N-oxide)

Properties

CAS Number

150214-93-0

Product Name

Haloperidol N-Oxide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C21H23ClFNO3

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N

SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Synonyms

4-[trans-4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; trans-4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.